Cas no 919681-34-8 (N-(3,4-dimethoxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide)
N-(3,4-dimethoxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- N-(3,4-Dimethoxyphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide
- VU0611991-1
- 919681-34-8
- N-(3,4-dimethoxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide
- AKOS003076483
- 1-(4-{[(3,4-dimethoxyphenyl)amino]sulfonyl}phenyl)azolidine-2,5-dione
- N-(3,4-dimethoxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide
- F3350-0579
-
- Inchi: 1S/C18H18N2O6S/c1-25-15-8-3-12(11-16(15)26-2)19-27(23,24)14-6-4-13(5-7-14)20-17(21)9-10-18(20)22/h3-8,11,19H,9-10H2,1-2H3
- InChI Key: XHIIENMDMVPAEZ-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)N1C(CCC1=O)=O)(NC1C=CC(=C(C=1)OC)OC)(=O)=O
Computed Properties
- Exact Mass: 390.08855747g/mol
- Monoisotopic Mass: 390.08855747g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 27
- Rotatable Bond Count: 6
- Complexity: 637
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 110Ų
Experimental Properties
- Density: 1.424±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 644.5±65.0 °C(Predicted)
- pka: 8.11±0.10(Predicted)
N-(3,4-dimethoxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide Pricemore >>
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| Life Chemicals | F3350-0579-2μmol |
N-(3,4-dimethoxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide |
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| Life Chemicals | F3350-0579-2mg |
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| Life Chemicals | F3350-0579-4mg |
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| Life Chemicals | F3350-0579-5mg |
N-(3,4-dimethoxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide |
919681-34-8 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
| Life Chemicals | F3350-0579-10mg |
N-(3,4-dimethoxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide |
919681-34-8 | 90%+ | 10mg |
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N-(3,4-dimethoxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide Related Literature
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
Additional information on N-(3,4-dimethoxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide
Comprehensive Overview of N-(3,4-dimethoxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide (CAS No. 919681-34-8)
N-(3,4-dimethoxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide, with the CAS number 919681-34-8, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This sulfonamide derivative is characterized by its unique structural features, including a dimethoxyphenyl group and a dioxopyrrolidinyl moiety, which contribute to its potential applications in drug discovery and development. Researchers are particularly interested in its role as a kinase inhibitor or enzyme modulator, given its structural similarity to other bioactive sulfonamides.
The compound's molecular formula and weight are critical for its identification and synthesis. With the growing demand for small molecule therapeutics, 919681-34-8 has become a subject of interest in high-throughput screening and medicinal chemistry projects. Its sulfonamide linkage and aromatic rings make it a versatile scaffold for designing targeted therapies, particularly in oncology and inflammatory diseases. Recent studies have explored its potential as a selective inhibitor for specific protein targets, aligning with the trend of precision medicine.
In the context of drug design, the dioxopyrrolidinyl group in N-(3,4-dimethoxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide is noteworthy for its ability to interact with biological targets through hydrogen bonding and van der Waals forces. This interaction is crucial for achieving high binding affinity, a key factor in developing potent inhibitors. The compound's lipophilicity and solubility profiles are also under investigation, as these properties influence its bioavailability and pharmacokinetics.
The synthesis of CAS 919681-34-8 involves multi-step organic reactions, including sulfonylation and amide coupling. Researchers are optimizing these processes to improve yield and purity, which are essential for preclinical studies. The compound's stability under various conditions is another area of focus, as it impacts its storage and handling in laboratory settings. Advances in green chemistry have also prompted efforts to develop eco-friendly synthesis routes for this and similar compounds.
From a commercial perspective, N-(3,4-dimethoxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide is available through chemical suppliers and custom synthesis services. Its pricing and availability are influenced by factors such as market demand and raw material costs. The compound is often listed in chemical databases with detailed spectroscopic data (e.g., NMR, HPLC, and MS), which are invaluable for quality control and research reproducibility.
In summary, 919681-34-8 represents a promising candidate for further exploration in drug discovery and biochemical research. Its structural complexity and functional groups offer numerous opportunities for molecular optimization and therapeutic application. As the scientific community continues to investigate its potential, this compound may emerge as a key player in the development of next-generation small molecule drugs.
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